JNK Inhibitor VIII is a cell-permeable, potent, selective, reversible, and ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK), specifically targeting JNK1, JNK2, and JNK3 isoforms. [] It exhibits greater selectivity for JNK over other kinases, including p38 MAP kinase. [] This compound serves as a valuable tool in scientific research to investigate the roles of JNK signaling pathways in various cellular processes.
JNK-Inhibitor VIII was developed as part of ongoing research into the JNK signaling pathway's role in various diseases, particularly cancer. The compound is synthesized to provide a potent and selective inhibition of JNK activity, which is critical in many cellular responses to stress and inflammation.
JNK-Inhibitor VIII belongs to the class of small molecule inhibitors that target mitogen-activated protein kinases (MAPKs). It is classified under covalent inhibitors due to its mechanism of forming irreversible bonds with its target proteins.
The synthesis of JNK-Inhibitor VIII involves several chemical reactions that typically include:
The synthetic pathway may include:
The molecular structure of JNK-Inhibitor VIII can be characterized by its distinct functional groups that enable selective binding to the JNK enzymes. The compound typically features:
The molecular formula of JNK-Inhibitor VIII is C₁₄H₁₈N₄O₃S, and it has a molecular weight of approximately 318.38 g/mol. Its structural representation includes a thiazole ring linked to an amine group, which is crucial for its inhibitory activity.
JNK-Inhibitor VIII undergoes specific chemical reactions upon binding to its target:
The binding affinity and specificity can be assessed using techniques like:
JNK-Inhibitor VIII exerts its effects primarily through:
Studies have shown that treatment with JNK-Inhibitor VIII results in significant decreases in phosphorylated c-Jun levels within hours, demonstrating its rapid action on the JNK signaling pathway .
JNK-Inhibitor VIII has several promising applications in scientific research:
c-Jun N-terminal kinases (JNKs), part of the mitogen-activated protein kinase (MAPK) family, are pivotal regulators of cellular stress responses, inflammation, apoptosis, and proliferation. The three isoforms—JNK1, JNK2, and JNK3—exhibit distinct tissue distributions: JNK1/2 are ubiquitously expressed, while JNK3 is primarily brain-specific [1] [3]. Dysregulated JNK signaling is implicated in neurodegenerative diseases (e.g., Alzheimer’s and Parkinson’s), cancer, diabetes, and ischemic injury. In Alzheimer’s disease, JNK3 hyperphosphorylates tau protein and amyloid precursor protein (APP), accelerating neurofibrillary tangle formation and Aβ plaque deposition [6] [8]. In oncology, sustained JNK activation promotes tumor survival, metastasis, and chemoresistance by modulating transcription factors like c-Jun and NF-κB [4] [7]. Thus, JNK inhibition represents a strategic therapeutic target for modulating these pathogenic cascades.
Early JNK inhibitors (e.g., SP600125, AS601245) were ATP-competitive and reversible but suffered from limited isoform selectivity and off-target effects. SP600125, a first-generation pan-JNK inhibitor, exhibited in vitro efficacy in cancer and neurodegeneration models but failed clinically due to toxicity [6] [7]. The development of isoform-selective inhibitors gained traction with the discovery of JNK3-specific compounds (e.g., Compound 11a, IC₅₀ = 35 nM), leveraging structural variations in the JNK3 substrate-binding pocket [3] [6]. Tanzisertib (CC-401), a pan-JNK inhibitor, reached Phase II trials for idiopathic pulmonary fibrosis but was discontinued due to efficacy issues [6]. These efforts highlighted the need for inhibitors with enhanced selectivity and mechanistic novelty.
JNK Inhibitor VIII (JNK-IN-8) emerged as a breakthrough covalent irreversible inhibitor with high selectivity for JNK isoforms. Its design exploits a reactive acrylamide group that forms a covalent bond with Cys116 in JNK1/2 and the homologous Cys154 in JNK3, enabling sustained target suppression [5] [9]. Unlike reversible inhibitors, JNK-IN-8 achieves sub-nanomolar inhibitory concentrations (IC₅₀: 1–4.7 nM across isoforms) and exceptional kinome-wide selectivity, inhibiting <1% of 398 tested kinases [5] [9]. This precision has made it an indispensable tool for dissecting JNK signaling in disease models, from triple-negative breast cancer (TNBC) to cerebral ischemia [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7